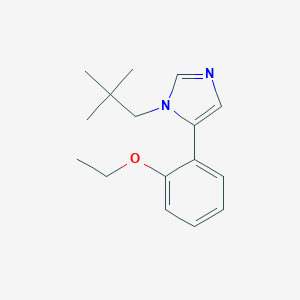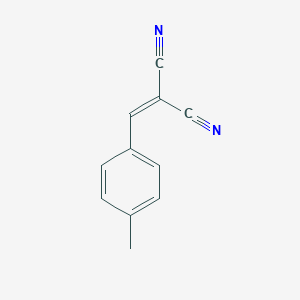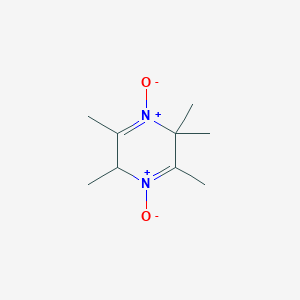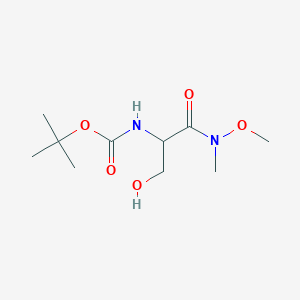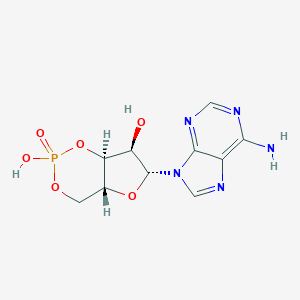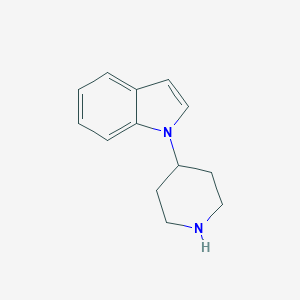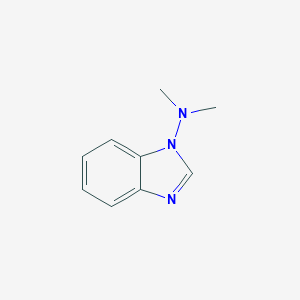
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride, commonly known as Fentanyl, is a synthetic opioid analgesic used for pain management and anesthesia. It is a potent drug that is 50-100 times more potent than morphine and has a high potential for abuse and addiction. Fentanyl is a Schedule II controlled substance in the United States due to its high risk of abuse and dependence.
Mécanisme D'action
Fentanyl works by binding to mu-opioid receptors in the brain and spinal cord, resulting in the inhibition of pain signals. It also activates the reward pathways in the brain, leading to feelings of euphoria and pleasure.
Effets Biochimiques Et Physiologiques
Fentanyl has several biochemical and physiological effects on the body. It causes respiratory depression, which can lead to respiratory failure in high doses. Fentanyl also causes sedation, nausea, vomiting, and constipation. It can also cause a decrease in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
Fentanyl is a useful tool for studying pain pathways and pain management strategies in animal models. Its potency allows for the use of lower doses, reducing the risk of adverse effects. However, its high potential for abuse and addiction makes it difficult to use in human studies.
Orientations Futures
There are several future directions for research on fentanyl. One area of research is the development of new opioid analgesics with reduced risk of abuse and addiction. Another area of research is the development of new pain management strategies that do not rely on opioids. Additionally, there is a need for research on the long-term effects of fentanyl use on the brain and body.
Méthodes De Synthèse
Fentanyl is synthesized by N-dealkylation of N-(1-phenethyl-4-piperidyl) propionamide using propionic acid anhydride and alpha-methylstyrene as reagents. The resulting product is then converted to fentanyl hydrochloride by reacting it with hydrochloric acid.
Applications De Recherche Scientifique
Fentanyl is widely used in scientific research for its potent analgesic properties. It is used to study pain pathways and pain management strategies in animal models. Fentanyl is also used to investigate the effects of opioids on the central nervous system and the development of tolerance and dependence.
Propriétés
Numéro CAS |
111474-14-7 |
|---|---|
Nom du produit |
N-(alpha-Methyl-p-propoxybenzyl)-1-piperidinepropionamide hydrochloride |
Formule moléculaire |
C19H31ClN2O2 |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
3-piperidin-1-yl-N-[1-(4-propoxyphenyl)ethyl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H30N2O2.ClH/c1-3-15-23-18-9-7-17(8-10-18)16(2)20-19(22)11-14-21-12-5-4-6-13-21;/h7-10,16H,3-6,11-15H2,1-2H3,(H,20,22);1H |
Clé InChI |
BZTHKZDZLGZLMP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(C)NC(=O)CCN2CCCCC2.Cl |
Synonymes |
1-Piperidinepropionamide, N-(alpha-methyl-p-propoxybenzyl)-, hydrochlo ride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





